Hexamethyl diorthosilicate

Vue d'ensemble

Description

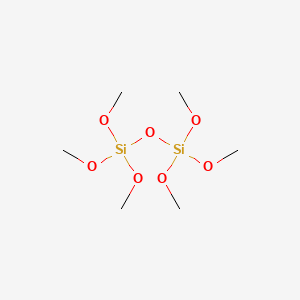

Hexamethyl diorthosilicate is an organosilicon compound with the chemical formula C6H18O7Si2. It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Hexamethyl diorthosilicate can be synthesized through several methods. One common method involves the reaction of trimethylchlorosilane with purified water in the presence of an anion exchange resin . The reaction is carried out at elevated temperatures, followed by distillation to obtain the pure compound. Another method involves the use of non-toxic carbonate as a solid-state reactant and trimethylchlorosilane as a liquid-state reactant, with hexamethoxydisiloxane serving as the reaction solvent . This method allows for the synthesis under mild conditions and simple solid-liquid separation.

Analyse Des Réactions Chimiques

Hexamethyl diorthosilicate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. It can be hydrolyzed to form silanols and siloxanes. In the presence of acid catalysts, it can convert alcohols and carboxylic acids into silyl ethers and silyl esters, respectively . It also reacts with rhenium (VII) oxide to form siloxides . Common reagents used in these reactions include trimethylchlorosilane, water, and acid catalysts. The major products formed from these reactions are silyl ethers, silyl esters, and siloxides.

Applications De Recherche Scientifique

Organic Synthesis

HMDS serves as a solvent in organic reactions and is utilized as an internal standard for calibrating chemical shifts in NMR spectroscopy. Its role as a silylating agent allows it to react with hydroxyl groups in alcohols and carboxylic acids, forming silyl ethers and esters, respectively.

Materials Science

In materials science, HMDS is used for:

- Surface Modification : Enhancing the hydrophobicity of surfaces by forming siloxane networks.

- Coating Applications : Providing protective coatings that improve durability and resistance to environmental factors.

Biomedical Applications

Recent studies have highlighted HMDS's potential biological activity, particularly its antioxidant properties and anticancer effects:

- Antioxidant Activity : HMDS exhibits significant antioxidant capabilities, comparable to ascorbic acid, making it a candidate for mitigating oxidative stress in cells.

- Anticancer Properties : Experimental data indicate that HMDS can induce apoptosis in cancer cells, particularly in human breast cancer models.

Semiconductor Manufacturing

In semiconductor fabrication, HMDS is employed as a photoresist solvent and surface treatment agent. Its ability to enhance adhesion between layers is critical for producing high-performance electronic devices.

Antioxidant Properties

A study demonstrated that HMDS has an IC50 value of 40.66 mg/mL for DPPH scavenging activity, indicating its potential as a natural antioxidant .

Anticancer Activity

Experimental research showcased HMDS's cytotoxic effects on human breast cancer cells, leading to increased apoptosis rates compared to control groups .

Mécanisme D'action

The mechanism of action of hexamethoxydisiloxane involves its ability to act as a silylating agent. It reacts with hydroxyl groups in alcohols and carboxylic acids to form silyl ethers and silyl esters, respectively . This reaction is facilitated by the presence of acid catalysts, which help in the formation of the silyl intermediates. The molecular targets of hexamethoxydisiloxane include hydroxyl-containing compounds, and the pathways involved in its reactions are primarily substitution reactions.

Comparaison Avec Des Composés Similaires

Hexamethyl diorthosilicate is similar to other organosilicon compounds such as hexamethyldisiloxane, tetramethylsilane, and disiloxane . it is unique in its ability to form silyl ethers and silyl esters under mild conditions. Hexamethyldisiloxane, for example, is also used as a solvent and reagent in organic synthesis, but it is less volatile and has poorer solvating power compared to hexamethoxydisiloxane . Tetramethylsilane is commonly used as an internal standard in NMR spectroscopy, but it does not have the same range of applications as hexamethoxydisiloxane . Disiloxane is another related compound, but it lacks the functional versatility of hexamethoxydisiloxane .

Conclusion

This compound is a versatile organosilicon compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable compound in organic synthesis, semiconductor manufacturing, and biomedical applications. Its comparison with similar compounds highlights its distinct advantages and broad utility.

Activité Biologique

Hexamethyl diorthosilicate (HMDS) is an organosilicon compound with the chemical formula . It has garnered attention in various fields, particularly in materials science and organic synthesis. However, its biological activity remains a significant area of investigation, especially regarding its potential therapeutic applications. This article explores the biological activity of HMDS, including its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction

The biological activity of HMDS is primarily attributed to its interactions at the cellular level. While specific targets remain under investigation, it is believed that HMDS may interact with cellular membranes and proteins, influencing cellular signaling pathways.

Mode of Action

Research indicates that HMDS may exert its effects through the modulation of reactive oxygen species (ROS) and antioxidant pathways. This modulation can lead to various outcomes, including apoptosis in cancer cells and protective effects in normal cells.

Biochemical Pathways

The exact biochemical pathways involved in the action of HMDS are not fully elucidated. However, studies suggest that it may influence:

- Antioxidant Activity : HMDS has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells.

- Cell Signaling : The compound may affect signaling pathways related to cell proliferation and apoptosis.

- Gene Expression : Preliminary data indicate that HMDS might modulate the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies and Experimental Data

-

Anticancer Activity

A study highlighted the potential anticancer properties of HMDS against human breast cancer cells. The compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates in treated cells compared to controls . -

Antioxidant Properties

In vitro experiments have shown that HMDS exhibits substantial antioxidant activity, comparable to well-known antioxidants like ascorbic acid. For instance, an IC50 value for DPPH scavenging activity was recorded at 40.66 mg/mL for HMDS, indicating its potential as a natural antioxidant . -

Toxicity and Safety Profile

Toxicological assessments have indicated that while HMDS shows promising biological activity, its safety profile requires careful evaluation. Studies have reported varying degrees of cytotoxicity depending on concentration and exposure duration .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

trimethyl trimethoxysilyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O7Si2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAJIYVOSJHEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](OC)(OC)O[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963105 | |

| Record name | Trimethyl trimethoxysilyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-91-9 | |

| Record name | Silicic acid (H6Si2O7), hexamethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyl diorthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl trimethoxysilyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethyl diorthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.